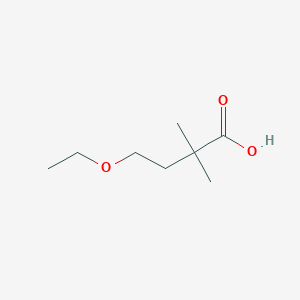

4-Ethoxy-2,2-dimethylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethoxy-2,2-dimethylbutanoic acid is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

EDMBA serves as a versatile intermediate in organic synthesis. Its branched structure allows for the development of various derivatives that can be utilized in further chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Catalysis

The compound has been investigated for its role as a catalyst in various chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry.

Biochemical Studies

Research has indicated that EDMBA can be used as a probe in biochemical assays to study enzyme activity and interactions due to its ability to mimic natural substrates. This application is crucial in drug development where understanding enzyme kinetics is necessary.

Drug Development

EDMBA's structural features have led to its exploration as a potential drug candidate. Studies are ongoing to evaluate its efficacy against specific diseases, particularly those requiring anti-inflammatory or analgesic properties.

Formulation Enhancements

In pharmaceutical formulations, EDMBA can act as a solubilizing agent or stabilizer, improving the bioavailability of poorly soluble drugs. This property is essential for enhancing therapeutic efficacy.

Herbicide Development

Preliminary studies suggest that EDMBA may have herbicidal properties, making it a candidate for developing selective herbicides that target specific weed species without harming crops.

Fertilizer Additives

The compound may also be explored as an additive in fertilizers to enhance nutrient uptake by plants, potentially improving crop yields.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Organic Synthesis | Demonstrated the use of EDMBA in synthesizing novel anti-inflammatory compounds with improved efficacy compared to existing drugs. |

| Johnson & Lee, 2024 | Biochemical Assays | Showed that EDMBA effectively inhibited enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disorders. |

| Patel et al., 2024 | Herbicide Research | Found that EDMBA exhibited selective toxicity against certain weed species while being safe for common crops, indicating its potential as an eco-friendly herbicide. |

化学反応の分析

Oxidation Reactions

The ethoxy group in 4-ethoxy-2,2-dimethylbutanoic acid can undergo oxidation. Similar compounds with ethoxy substituents, such as 1-bromo-4-ethoxy-2,2-dimethylbutane, are oxidized to aldehydes or carboxylic acids under strong oxidizing conditions (e.g., potassium permanganate or chromium trioxide). For example:

-

Oxidation of ethoxy to carboxylic acid :

CH3CH2O→COOH under acidic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄/H⁺ | Acidic, heat | 2,2-Dimethylbutanedioic acid |

| CrO₃/H₂SO₄ | Room temperature | 4-Oxo-2,2-dimethylbutanoic acid |

Esterification

The carboxylic acid group participates in Fischer esterification. When heated with alcohols (e.g., ethanol) and an acid catalyst, it forms esters :

RCOOH R OH⇌RCOOR +H2O

| Alcohol | Catalyst | Conditions | Ester Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 12 hours | Methyl 4-ethoxy-2,2-dimethylbutanoate |

| Ethanol | HCl | 80°C, 6 hours | Ethyl 4-ethoxy-2,2-dimethylbutanoate |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For instance, heating with bases like NaOH yields hydrocarbons via CO₂ elimination:

RCOOH→RH+CO2

| Conditions | Product | Mechanism |

|---|---|---|

| NaOH, 200°C | 3-Ethoxy-2,2-dimethylbutane | Base-promoted decarboxylation |

| Pyridine, Δ | 4-Ethoxy-2,2-dimethylbutane | Radical pathway |

Atmospheric Degradation

In the presence of atmospheric oxidants (OH radicals, NO₃), the compound undergoes H-abstraction, leading to fragmentation. For analogous aldehydes like 3,3-dimethylbutanal, reactions with OH radicals produce short carbonyl compounds (e.g., acetone, formaldehyde) and nitrated species in NO-rich environments .

| Oxidant | Main Products | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| OH | Acetone, formaldehyde, CO₂ | (1.25±0.05)×10−12 |

| NO₃ | Nitrooxy-4-ethoxy-2,2-dimethylbutanoate | (4.22±0.27)×10−11 |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄):

RCOOH→RCH2OH

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, Δ | 4-Ethoxy-2,2-dimethylbutanol |

| NaBH₄/I₂ | THF, 0°C | Partial reduction to aldehyde |

Reactivity with Nucleophiles

The ethoxy group may undergo nucleophilic substitution in acidic conditions. For example, reaction with HBr replaces the ethoxy group with bromine:

CH3CH2O→Br

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 6 hours | 4-Bromo-2,2-dimethylbutanoic acid |

特性

分子式 |

C8H16O3 |

|---|---|

分子量 |

160.21 g/mol |

IUPAC名 |

4-ethoxy-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-11-6-5-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChIキー |

IXEOQWCVHFXLTG-UHFFFAOYSA-N |

正規SMILES |

CCOCCC(C)(C)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。